molecular formula C31H48O5 B589370 11-Deoxy Fusidic Acid CAS No. 1013937-16-0

11-Deoxy Fusidic Acid

Cat. No.: B589370
CAS No.: 1013937-16-0
M. Wt: 500.7 g/mol
InChI Key: XIQFIBYNKGFJIX-FNZWKSSPSA-N
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Mechanism of Action

Target of Action

The primary target of 11-Deoxy Fusidic Acid, like its parent compound Fusidic Acid, is the elongation factor G (EF-G) in bacteria . EF-G plays a crucial role in bacterial protein synthesis, specifically in the translocation step .

Mode of Action

This compound interacts with its target, EF-G, by binding to it and inhibiting its function . This interaction prevents the translocation of EF-G from the ribosome, thereby interfering with bacterial protein synthesis .

Biochemical Pathways

The inhibition of EF-G disrupts the protein synthesis pathway in bacteria, leading to a halt in their growth and reproduction . This disruption affects downstream effects such as the production of essential proteins for bacterial survival and virulence.

Pharmacokinetics

Fusidic Acid has been shown to have a 2-compartment disposition model with saturable absorption . It also exhibits accumulation, indicating that plasma exposure after multiple doses is higher than for single doses . The this compound forms strong complexes with γ-cyclodextrin, which could potentially influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. By disrupting protein synthesis, it prevents bacteria from producing essential proteins, thereby halting their growth and reproduction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, research on Fusidic Acid suggests that factors such as pH, temperature, and presence of other compounds can affect its activity

Preparation Methods

The preparation of 11-Deoxy Fusidic Acid involves synthetic routes that typically include the reduction of fusidic acid. The exact reaction conditions and industrial production methods are not extensively documented in the public domain. it is known that fusidic acid and its derivatives can be synthesized through various chemical reactions involving the modification of the steroid nucleus .

Chemical Reactions Analysis

11-Deoxy Fusidic Acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to ketones.

    Reduction: This reaction can reduce ketones back to hydroxyl groups.

    Substitution: This reaction can replace functional groups with other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

11-Deoxy Fusidic Acid is primarily used in scientific research as an impurity of fusidic acid. Its applications include:

Comparison with Similar Compounds

11-Deoxy Fusidic Acid can be compared with other fusidic acid derivatives such as:

    Fusidic Acid: The parent compound, widely used as an antibiotic.

    3-Keto Fusidic Acid: Another derivative with a ketone group at the 3-position.

    11-Keto Fusidic Acid: A derivative with a ketone group at the 11-position.

The uniqueness of this compound lies in its specific structural modifications, which can affect its biological activity and interactions with other molecules .

Properties

CAS No.

1013937-16-0

Molecular Formula

C31H48O5

Molecular Weight

500.7 g/mol

IUPAC Name

(2Z)-2-[(3R,4S,5S,8S,9S,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid

InChI

InChI=1S/C31H48O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,19,22-26,33H,8,10-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25-,26-,29-,30-,31-/m0/s1

InChI Key

XIQFIBYNKGFJIX-FNZWKSSPSA-N

SMILES

CC1C2CCC3(C(C2(CCC1O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C

Synonyms

(3α,4α,8α,9β,13α,14β,16β,17Z)-16-(Acetyloxy)-3-hydroxy-29-nordammara-17(20),24-dien-21-oic Acid; 

Origin of Product

United States

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